Nalco L-699

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

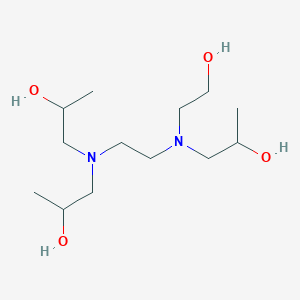

Nalco L-699 is a useful research compound. Its molecular formula is C13H30N2O4 and its molecular weight is 278.39 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23966. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Nalco L-699 critical for experimental design, and how should they be validated?

- Methodological Answer : Researchers should prioritize properties such as solubility, thermal stability, and reactivity under experimental conditions. Techniques like differential scanning calorimetry (DSC) for thermal analysis and high-performance liquid chromatography (HPLC) for purity assessment are recommended. Validation requires adherence to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure data integrity . For reproducibility, document protocols using standardized templates (e.g., electronic lab notebooks) and perform triplicate measurements under controlled conditions .

Q. How should researchers determine the optimal concentration range of this compound for efficacy studies in aqueous systems?

- Methodological Answer : Conduct dose-response experiments using a factorial design to isolate concentration-dependent effects. Predefine acceptance criteria (e.g., threshold activity levels) and use statistical tools like ANOVA to identify significant variations. Reference solvent compatibility data from prior studies to avoid confounding variables .

Q. What standardized protocols exist for synthesizing or purifying this compound to ensure batch-to-batch consistency?

- Methodological Answer : Follow peer-reviewed synthesis protocols with detailed reaction parameters (temperature, pH, catalysts). Implement quality control via spectroscopic characterization (e.g., NMR, FTIR) and chromatographic purity checks. Cross-validate results with independent labs to confirm reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

- Methodological Answer : Perform comparative stability studies using accelerated aging tests (e.g., 40°C/75% relative humidity) and monitor degradation products via mass spectrometry. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and use meta-analysis to reconcile discrepancies in literature data . Statistical tools like multivariate regression can isolate confounding factors (e.g., trace impurities) .

Q. What advanced analytical techniques are recommended to characterize this compound’s interactions with co-formulants in complex matrices?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities and surface plasmon resonance (SPR) for real-time interaction kinetics. Pair with computational modeling (e.g., molecular dynamics simulations) to predict synergistic or antagonistic effects. Document workflows using ALCOA+-compliant electronic lab notebooks .

Q. How should researchers design experiments to evaluate this compound’s mechanism of action at the molecular level?

- Methodological Answer : Employ a combination of in vitro assays (e.g., enzyme inhibition studies) and in silico docking simulations. Use knockout/knockdown models (e.g., CRISPR-Cas9) to validate target specificity. Ensure blinding and randomization to minimize bias, and pre-register study protocols to enhance transparency .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are most appropriate for analyzing dose-response data involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals and assess goodness-of-fit via R² or Akaike information criterion (AIC). For multi-parametric datasets, consider machine learning algorithms (e.g., random forests) to identify hidden patterns .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot-scale?

- Methodological Answer : Conduct process robustness studies using design of experiments (DoE) to evaluate critical parameters (e.g., mixing speed, temperature gradients). Perform equivalence testing with tolerance intervals and document deviations in real-time using audit trails .

Properties

CAS No. |

139-90-2 |

|---|---|

Molecular Formula |

C13H30N2O4 |

Molecular Weight |

278.39 g/mol |

IUPAC Name |

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxyethyl)amino]propan-2-ol |

InChI |

InChI=1S/C13H30N2O4/c1-11(17)8-14(6-7-16)4-5-15(9-12(2)18)10-13(3)19/h11-13,16-19H,4-10H2,1-3H3 |

InChI Key |

VUTCGUXQNADIRX-UHFFFAOYSA-N |

SMILES |

CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |

Canonical SMILES |

CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |

Key on ui other cas no. |

139-90-2 845526-22-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.